An In-Depth Technical Guide to N-Mal-N-bis(PEG2-acid): A Branched Linker for Advanced Bioconjugation
An In-Depth Technical Guide to N-Mal-N-bis(PEG2-acid): A Branched Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-Mal-N-bis(PEG2-acid), a versatile heterobifunctional linker. It is designed to equip researchers, scientists, and drug development professionals with the detailed information necessary for its successful implementation in their work, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Chemical Identity and Physicochemical Properties
N-Mal-N-bis(PEG2-acid) is a branched polyethylene (B3416737) glycol (PEG) derivative featuring a maleimide (B117702) group at one terminus and two carboxylic acid groups at the other.[1][2][3][4][5][6][7][8] This unique architecture allows for the sequential or simultaneous conjugation of different molecules, making it a valuable tool in the construction of complex bioconjugates. The maleimide group offers high selectivity for thiol moieties, commonly found in cysteine residues of proteins, while the dual carboxylic acid groups can be activated to react with primary amines.[2][4][6][7][8]
The key physicochemical properties of N-Mal-N-bis(PEG2-acid) are summarized in the table below. This data is essential for calculating molar quantities for reactions, understanding its solubility characteristics, and ensuring appropriate storage and handling.
| Property | Value | Reference(s) |
| Chemical Name | 10-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl)-4,7,13,16-tetraoxa-10-azanonadecanedioic acid | [2] |
| CAS Number | 2110449-02-8 | [2][3][4][5][6] |
| Molecular Formula | C₂₁H₃₂N₂O₁₁ | [2][3] |
| Molecular Weight | 488.49 g/mol | [2][7] |
| Exact Mass | 488.2006 u | [2] |
| Purity | Typically >95% | [3][6] |
| Appearance | Varies (often a solid or viscous liquid) | - |
| Solubility | Soluble in water, DMSO, DMF, and DCM | - |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be stored in a dry, dark environment. | [2] |
Reaction Mechanisms and Experimental Protocols
The utility of N-Mal-N-bis(PEG2-acid) lies in its two distinct reactive functionalities. The following sections provide detailed experimental protocols for the conjugation of molecules to both the maleimide and the carboxylic acid ends of the linker.
Maleimide-Thiol Conjugation
The maleimide group reacts specifically and efficiently with thiol (sulfhydryl) groups to form a stable thioether bond. This reaction is most effective at a pH range of 6.5-7.5.
Experimental Protocol: Conjugation of a Thiol-Containing Molecule to N-Mal-N-bis(PEG2-acid)
-
Preparation of Reactants:
-
Dissolve the thiol-containing molecule (e.g., a cysteine-containing peptide or protein) in a suitable buffer such as phosphate-buffered saline (PBS) at pH 7.2-7.5. The concentration will depend on the specific molecule but is typically in the range of 1-10 mg/mL.
-
Dissolve N-Mal-N-bis(PEG2-acid) in a compatible solvent such as DMSO or DMF to create a stock solution.
-
-
Reduction of Disulfide Bonds (if necessary):
-
For proteins with intramolecular disulfide bonds that need to be reduced to expose free thiols, treat the protein solution with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (B142953) (DTT). A 10-50 fold molar excess of the reducing agent is typically used. Incubate for 30-60 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column or dialysis.
-
-
Conjugation Reaction:
-
Add the N-Mal-N-bis(PEG2-acid) stock solution to the thiol-containing molecule solution. A 5-20 fold molar excess of the maleimide linker is generally recommended to ensure complete reaction with the available thiols.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by analytical techniques such as HPLC.
-
-
Quenching and Purification:
-
(Optional) Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, in a slight molar excess to the initial amount of the maleimide linker.
-
Purify the conjugate using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis to remove unreacted linker and other small molecules.
-
Carboxylic Acid-Amine Conjugation (Amidation)
The two terminal carboxylic acid groups can be activated to form stable amide bonds with primary amines. A common and effective method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Experimental Protocol: Conjugation of an Amine-Containing Molecule to N-Mal-N-bis(PEG2-acid)
-
Activation of Carboxylic Acids:
-
Dissolve N-Mal-N-bis(PEG2-acid) (or the maleimide-conjugated intermediate from the previous step) in an appropriate buffer, such as MES buffer (pH 4.7-6.0) or PBS (pH 7.2-7.5).
-
Add EDC and NHS (or Sulfo-NHS) to the solution. A molar ratio of approximately 1:2:5 (Linker:EDC:NHS) is a common starting point.
-
Incubate for 15-30 minutes at room temperature to form the reactive NHS ester intermediate.
-
-
Conjugation to Amine-Containing Molecule:
-
Add the amine-containing molecule (e.g., a protein, peptide, or small molecule drug) to the activated linker solution. The pH of the reaction mixture should be adjusted to 7.2-8.0 for optimal reaction with primary amines.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding an amine-containing buffer such as Tris or a small molecule amine like hydroxylamine (B1172632) to a final concentration of 10-50 mM.
-
Purify the final conjugate using appropriate chromatographic techniques (SEC, IEX, HIC) or dialysis to remove unreacted molecules and byproducts.
-
Applications in Drug Development
The unique trifunctional nature of N-Mal-N-bis(PEG2-acid) makes it an ideal linker for the construction of complex therapeutic modalities.
PROTACs
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][10][11][12] N-Mal-N-bis(PEG2-acid) can serve as a versatile linker to connect the target protein ligand and the E3 ligase ligand. For example, the maleimide group can be conjugated to a cysteine residue on a targeting moiety, while the two carboxylic acid groups can be used to attach two molecules of an E3 ligase ligand, potentially increasing the avidity and efficacy of the PROTAC. The PEG component of the linker can also improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[12][13]
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that consist of a monoclonal antibody linked to a cytotoxic payload. N-Mal-N-bis(PEG2-acid) can be used to attach two drug molecules to a single attachment point on an antibody. The maleimide end can be conjugated to a reduced cysteine residue on the antibody, and the two carboxylic acid ends can be conjugated to amine-containing drug molecules. This allows for a drug-to-antibody ratio (DAR) of 2 at a single conjugation site, which can be advantageous for optimizing the therapeutic index of the ADC.
Characterization of Conjugates
Thorough characterization of the final bioconjugate is critical to ensure its quality, purity, and desired properties. A combination of analytical techniques is typically employed:
| Analytical Technique | Purpose |
| UV-Vis Spectroscopy | To determine the concentration of the protein/antibody and, if the payload has a distinct chromophore, to estimate the drug-to-antibody ratio (DAR). |
| Size-Exclusion Chromatography (SEC) | To assess the purity of the conjugate and detect the presence of aggregates or fragments. |
| Hydrophobic Interaction Chromatography (HIC) | To separate drug-loaded species from unconjugated antibody and to determine the distribution of different DAR species. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | For purity analysis and quantification. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the conjugate and to determine the precise DAR and its distribution. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For detailed structural characterization of the linker and its conjugation sites, particularly for smaller conjugates. |
Visualizations
To further illustrate the concepts discussed in this guide, the following diagrams have been generated using the DOT language.
References
- 1. N,N-Bis(PEG2-azide)-N-amido-PEG2-maleimide | AxisPharm [axispharm.com]
- 2. medkoo.com [medkoo.com]
- 3. precisepeg.com [precisepeg.com]
- 4. N-Mal-N-bis(PEG2-acid), 2110449-02-8 | BroadPharm [broadpharm.com]
- 5. N-Mal-N-bis(PEG2-acid)_2110449-02-8_新研博美 [xinyanbm.com]
- 6. N-Mal-N-bis(PEG2-acid), CAS 2110449-02-8 | AxisPharm [axispharm.com]
- 7. N-Mal-N-bis(PEG2-acid)|COA [dcchemicals.com]
- 8. N-Mal-N-bis(PEG2-acid) [cnreagent.com]
- 9. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 13. nbinno.com [nbinno.com]
